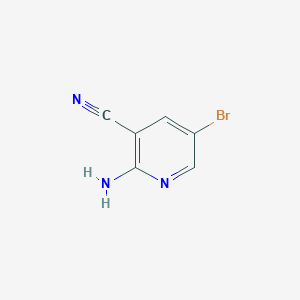

2-Amino-5-bromonicotinonitrile

描述

Overview of Nicotinonitrile Derivatives in Chemical Science

Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives are a class of heterocyclic compounds that have attracted significant attention in organic chemistry and medicinal chemistry. ekb.eg The pyridine (B92270) ring is a fundamental structural unit in many natural products, such as nicotinic acid and vitamin B6, which are crucial for metabolic processes. ekb.eg The presence of the cyano group in the 3-position of the pyridine ring allows for a wide range of chemical modifications, making nicotinonitriles versatile precursors for the synthesis of more complex molecules. ekb.egresearchgate.net

Nicotinonitrile derivatives exhibit a broad spectrum of biological activities, and several have been developed into marketed drugs, including bosutinib, milrinone, and neratinib. ekb.eg Their diverse pharmacological properties include antimicrobial, anticancer, anti-inflammatory, antioxidant, and cardiotonic effects. ekb.egresearchgate.net In addition to their medicinal applications, certain nicotinonitrile derivatives are also utilized as electrical and optical materials. researchgate.net The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the electronic and steric properties of these molecules, leading to a vast library of compounds with diverse applications. ontosight.aiontosight.ai

Significance of 2-Amino-5-bromonicotinonitrile as a Research Compound

Among the numerous nicotinonitrile derivatives, this compound, also referred to as 2-amino-5-bromopyridine-3-carbonitrile, stands out as a particularly valuable building block in academic and industrial research. chemimpex.com Its structure, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a nitrile group at the 3-position of the pyridine ring, offers multiple reactive sites for further chemical transformations. chemimpex.comchemicalbook.com

The bromine substituent, in particular, enhances the reactivity of the molecule, making it an excellent substrate for various cross-coupling reactions. chemimpex.comguidechem.com This reactivity allows for the introduction of a wide array of functional groups at the 5-position, a key strategy in the development of new therapeutic agents. chemimpex.comguidechem.com Consequently, this compound is a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and certain types of cancer. chemimpex.comijssst.info

Beyond pharmaceuticals, this compound also finds application in the agrochemical sector for the development of more effective and environmentally benign pesticides and herbicides. chemimpex.com In materials science, it is explored for the creation of new polymers with enhanced properties. chemimpex.com The versatility and synthetic utility of this compound have established it as a fundamental component in the toolbox of organic and medicinal chemists. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrN₃ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 198.02 g/mol | chemimpex.comsigmaaldrich.com |

| CAS Number | 709652-82-4 | chemimpex.comsigmaaldrich.com |

| Appearance | Soil yellow solid | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Storage Temperature | 0-8 °C | chemimpex.com |

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-bromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKZMLZIIIGCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640090 | |

| Record name | 2-Amino-5-bromopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709652-82-4 | |

| Record name | 2-Amino-5-bromopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromopyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 5 Bromonicotinonitrile

Strategic Approaches for the Synthesis of 2-Amino-5-bromonicotinonitrile

The primary strategies for synthesizing this compound hinge on two main transformations: the introduction of a bromine atom onto a pre-existing 2-aminonicotinonitrile scaffold and the synthesis of the nicotinonitrile ring system itself from various precursors.

Bromination of 2-Aminonicotinonitrile

Direct bromination of 2-aminonicotinonitrile is a common and effective method for the preparation of this compound. This electrophilic aromatic substitution reaction takes advantage of the activating effect of the amino group, directing the incoming electrophile to the positions ortho and para to it.

N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its ease of handling and milder reaction conditions compared to liquid bromine. It serves as a source of electrophilic bromine, particularly for electron-rich aromatic and heterocyclic compounds. wikipedia.orgrsc.org In the synthesis of this compound, NBS offers a high degree of regioselectivity. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), and can be performed at room temperature or with initial cooling to control the reaction rate. chemicalbook.com

A common procedure involves dissolving 2-aminonicotinonitrile in acetonitrile, followed by the addition of NBS. ijssst.info The reaction mixture is often stirred for an extended period to ensure complete conversion. The use of NBS in acetonitrile has been reported to yield the desired product in high purity and yield, sometimes up to 95-97%. chemicalbook.comijssst.info

Table 1: Bromination of 2-Aminonicotinonitrile using NBS

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2-Aminonicotinonitrile | N-Bromosuccinimide | Acetonitrile | Room Temperature | Overnight | 97% | chemicalbook.com |

| 2-Aminonicotinonitrile | N-Bromosuccinimide | Acetone | 10°C | 0.5 hours | 95.0% | ijssst.info |

| 2-Aminonicotinonitrile | N-Bromosuccinimide | Acetonitrile | 0°C to Room Temp | 12 hours | Up to 98% |

This table is interactive. Click on the headers to sort the data.

While some brominations with NBS proceed efficiently without a catalyst, the addition of a catalytic amount of an acid or other promoters can enhance the reaction rate and selectivity. youtube.comorganic-chemistry.org For instance, ammonium (B1175870) acetate (B1210297) has been employed as a catalyst in the bromination of 2-aminonicotinonitrile with NBS in acetonitrile. In other electrophilic brominations using NBS, acids like catalytic HCl are used to protonate the carbonyl group of NBS, making the bromine atom more electrophilic. youtube.com The choice of catalyst and solvent system is crucial as it can significantly influence the reaction's outcome, including regioselectivity and yield. For example, using dimethylformamide (DMF) as a solvent in NBS brominations of other aromatic compounds has been shown to favor para-selectivity. wikipedia.org

Nucleophilic Substitution Reactions in Nicotinonitrile Synthesis

The synthesis of the core 2-aminonicotinonitrile structure often relies on nucleophilic substitution reactions. These methods build the pyridine (B92270) ring from acyclic precursors, providing a versatile entry point to a wide range of substituted nicotinonitriles.

2-Aminopyridine (B139424) itself serves as a fundamental building block in medicinal chemistry and organic synthesis. rsc.org While direct conversion of 2-aminopyridine to 2-aminonicotinonitrile is not the most common route, the synthesis of substituted 2-aminopyridines is well-established. nih.govresearchgate.netnih.gov For instance, 2-amino-5-bromopyridine (B118841) can be prepared from 2-aminopyridine by direct bromination, often after an N-acylation step to control the reaction. researchgate.netpatsnap.com Subsequent conversion of a substituent at the 3-position to a nitrile group would then yield the desired product.

Malononitrile (B47326) is a key precursor in the synthesis of various nitrogen-containing heterocycles, including 2-aminonicotinonitriles. wikipedia.org One established method involves the reaction of a 1,1,3,3-tetraalkoxypropane with malononitrile in the presence of an alkanoic acid anhydride (B1165640). google.com This forms an intermediate, 1-alkoxy-4,4-dicyano-1,3-butadiene, which upon reaction with ammonia (B1221849), cyclizes to form 2-aminonicotinonitrile. google.com This approach allows for the construction of the pyridine ring with the required amino and cyano groups in a sequential manner.

Another strategy involves the multicomponent reaction of enaminones with malononitrile and an amine. nih.gov This one-pot synthesis provides a direct and efficient route to substituted 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov The reaction proceeds through a series of condensations and cyclization, ultimately leading to the aromatic pyridine ring.

One-Pot Synthesis Strategies

One-pot syntheses, which combine multiple reaction steps in a single reactor, are highly valued for their efficiency, reduced waste, and operational simplicity. nih.govmdpi.com In the realm of heterocyclic chemistry, multi-component reactions (MCRs) are a prominent example of one-pot strategies, allowing for the rapid assembly of complex molecules from three or more starting materials. nih.gov

For structurally related compounds, such as 2-amino-4-arylquinoline-3-carbonitriles, one-pot methods have been successfully developed. These often involve the condensation of an aromatic amine, an aromatic aldehyde, and malononitrile. researchgate.net Another example is the one-pot synthesis of 5-amino-7-aryl-7,8-dihydro- google.comorgsyn.orggoogle.comtriazolo[4,3-a]-pyrimidine-6-carbonitriles from 3-amino-1,2,4-triazole, malononitrile, and various aryl aldehydes. nih.gov While a specific, documented one-pot synthesis for this compound from simple precursors is not prominently featured in the reviewed literature, the principles from these analogous syntheses suggest a potential pathway. Such a strategy would likely involve a pyridine-based starting material, a source of bromine, and a cyanating agent under conditions that facilitate sequential halogenation and cyanation in a single vessel.

Halogenation and Amination of Pyridine Derivatives

A more traditional and well-documented route to this compound involves the stepwise modification of pyridine derivatives. The synthesis generally begins with a pre-aminated pyridine, such as 2-aminopyridine, which is then subjected to halogenation.

The synthesis of the key intermediate, 2-amino-5-bromopyridine, starts from 2-aminopyridine. google.comresearchgate.net This transformation is typically achieved through bromination. One method involves protecting the amino group via N-acylation with acetic anhydride, followed by bromination, and subsequent hydrolysis to remove the acyl protecting group, yielding 2-amino-5-bromopyridine. google.comresearchgate.net However, this process can be inefficient due to the need for protection and deprotection steps. google.com An alternative approach uses N-bromosuccinimide (NBS) as the brominating agent, which can directly brominate 2-aminopyridine. google.comresearchgate.net

The introduction of the nitrile group to form the final product is a cyanation reaction. This often involves the replacement of a halogen atom. Palladium-catalyzed cyanation is a common method, where a bromo-substituted precursor is treated with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst. google.com This strategy is applicable for converting bromoarenes and bromoheterocycles into their corresponding nitriles. google.com

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, primarily by enhancing reaction efficacy and minimizing the formation of unwanted by-products.

Temperature and the choice of solvent are crucial parameters in the synthesis of halogenated aminopyridines and their subsequent conversion to nitriles.

Bromination: The bromination of 2-aminopyridine is often conducted at controlled temperatures to ensure selectivity. For instance, bromination using Br₂ can be performed at 50°C. researchgate.net When using phenyl trimethyl ammonium tribromide, the reaction temperature is maintained between 20-50°C in a solvent like dichloromethane (B109758) or chloroform. patsnap.com

Nitration (as an example of electrophilic substitution): In the synthesis of the related intermediate 2-amino-5-bromo-3-nitropyridine, the nitration of 2-amino-5-bromopyridine is carried out at 0°C, then allowed to proceed at room temperature and finally at 50-60°C, indicating a careful temperature gradient to control the reaction. orgsyn.org

Cyanation: For palladium-catalyzed cyanation reactions, the temperature is typically managed between 5°C and 75°C. google.com The solvent choice is also critical; while DMF has been used, its high boiling point makes recycling difficult. google.com Ethers and nitriles are considered more suitable, easily recycled solvent options. google.com Furthermore, for optimal yield and purity, the reaction medium should be substantially anhydrous. google.com

Table 1: Solvent and Temperature Effects on Synthesis Steps

| Reaction Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | 2-aminopyridine, Acetic Anhydride, Br₂, NaOH | Not specified | 50°C (Bromination) | 66.5% | researchgate.net |

| Bromination | 2-aminopyridine, Phenyl Trimethyl Ammonium Tribromide | Dichloromethane or Chloroform | 20-50°C | 75-81% | patsnap.com |

| Nitration | 2-amino-5-bromopyridine, H₂SO₄, HNO₃ | Sulfuric Acid | 0-60°C | 78.2% | orgsyn.org |

| Cyanation | Bromo-substituted precursor, KCN, Pd catalyst | Ethers or Nitriles | 5-75°C | Not specified | google.com |

Catalysts play a central role, particularly in the cyanation step to introduce the nitrile functionality. Palladium-based catalysts are extensively used for cross-coupling reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.

In the synthesis of aromatic nitriles from aryl halides, palladium complexes are instrumental. google.com These catalysts facilitate the reaction between the bromo-substituted pyridine ring and a cyanide salt. google.com For instance, the cyanation of bromo-precursors can be achieved using a palladium catalyst with zinc cyanide (Zn(CN)₂) or, for a less costly and heavy-metal-free process, an alkali metal cyanide like potassium cyanide (KCN). google.com The choice of catalyst and ligands is crucial as some cyanide salts can deactivate the metal catalyst. google.com Palladium-catalyzed cross-coupling reactions have also been employed to introduce other substituents onto bromo-pyridine scaffolds, demonstrating the versatility of this catalytic system. nih.gov

A significant challenge in the synthesis of this compound is achieving high regioselectivity and minimizing the formation of impurities.

During the bromination of 2-aminopyridine, a common by-product is 2-amino-3,5-dibromopyridine (B40352). orgsyn.orggoogle.com The formation of this di-substituted product reduces the yield of the desired mono-brominated intermediate and complicates purification, often requiring column chromatography. google.com Careful control of reaction conditions, such as the stoichiometry of the brominating agent and the temperature, is necessary to favor the formation of 2-amino-5-bromopyridine. orgsyn.orggoogleapis.com For example, using N-bromosuccinimide (NBS) as the brominating agent can offer better control over the reaction. researchgate.net In some cases, washing the crude product with a solvent like hot petroleum ether can be used to remove the dibrominated impurity. orgsyn.org

Similarly, during subsequent nitration or cyanation steps, the presence of multiple reactive sites on the pyridine ring can lead to the formation of positional isomers. googleapis.com The directing effects of the existing amino and bromo substituents play a key role in determining the position of the incoming group. Optimizing the reaction conditions, including the choice of catalyst and solvent, is essential for directing the substitution to the desired position and achieving high selectivity. google.comfrontiersin.org

Green Chemistry Approaches in Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign, efficient, and sustainable. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and multi-component reactions are excellent examples of this principle. nih.govmdpi.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as ethanol, water, or easily recyclable ethers is a primary goal. researchgate.netgoogle.com Similarly, replacing hazardous reagents like liquid bromine with safer alternatives like NBS or enzyme-catalyzed reactions is preferred. google.com

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. Efficient catalysts, such as the palladium systems used for cyanation, reduce waste and can often be used in small amounts and recycled. google.com The development of heterogeneous catalysts can further simplify product purification and catalyst recovery.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of alternative energy sources like ultrasound or microwave irradiation can sometimes accelerate reactions, shorten reaction times, and improve yields under milder conditions. nih.govfrontiersin.org

A specific example of a green approach in a related synthesis is the use of ammonium chloride as a cheap, non-toxic, and environmentally friendly catalyst for the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles in ethanol. researchgate.net Adopting such principles—for instance, by developing a one-pot, catalyst-driven process in a green solvent—would represent a significant advancement in the sustainable synthesis of this compound.

Chemical Transformations and Derivative Synthesis of 2 Amino 5 Bromonicotinonitrile

Reactivity of the Bromine Substituent in 2-Amino-5-bromonicotinonitrile

The bromine atom on the pyridine (B92270) ring is a key handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic nature of the pyridine ring and the presence of the amino and cyano substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, allowing for the introduction of aryl, vinyl, and alkynyl groups.

The Suzuki-Miyaura reaction provides an effective method for the arylation of this compound. This reaction typically involves the coupling of the bromo-compound with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. For instance, the reaction of this compound with phenylboronic acid, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate, would yield 2-amino-5-phenylnicotinonitrile. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. nih.gov

The Heck reaction enables the introduction of alkenyl substituents by coupling this compound with an alkene in the presence of a palladium catalyst and a base. nih.gov For example, reacting this compound with styrene (B11656) using a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand, such as triphenylphosphine, in the presence of a base like triethylamine (B128534), would lead to the formation of 2-amino-5-styrylnicotinonitrile. The reaction conditions can be tailored to favor the formation of either the E or Z isomer of the resulting alkene. researchgate.net

The Sonogashira coupling is a reliable method for the alkynylation of this compound, involving its reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org The coupling of this compound with phenylacetylene, for instance, would yield 2-amino-5-(phenylethynyl)nicotinonitrile. This reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. researchgate.netnih.gov

| Cross-Coupling Reaction | Reactant | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Amino-5-phenylnicotinonitrile |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-Amino-5-styrylnicotinonitrile |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Amino-5-(phenylethynyl)nicotinonitrile |

The success and efficiency of cross-coupling reactions involving this compound are significantly influenced by both steric and electronic factors. The position of the bromine atom at C5 is relatively unhindered, which generally favors the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions.

Steric effects become more pronounced when using bulky coupling partners or bulky phosphine ligands on the palladium catalyst. For instance, in a Suzuki-Miyaura coupling with a sterically hindered boronic acid, such as one bearing ortho substituents, the rate of reaction may decrease due to steric hindrance during the transmetalation step. beilstein-journals.org Similarly, the use of bulky ligands on the palladium catalyst, while often beneficial for promoting reductive elimination, can also hinder the approach of the coupling partners. Careful selection of ligands is therefore essential to balance reactivity and selectivity. nih.gov

The bromine atom of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing cyano group, facilitates this type of reaction. The attack of a nucleophile at the carbon bearing the bromine atom leads to the formation of a resonance-stabilized intermediate (a Meisenheimer-like complex), which then expels the bromide ion to yield the substituted product.

Common nucleophiles that can be employed include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-amino-5-methoxynicotinonitrile. Similarly, reaction with a thiol, in the presence of a base, would lead to the corresponding 5-thioether derivative. These reactions often require elevated temperatures to proceed at a reasonable rate.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Reactions Involving the Amino Group

The amino group at the 2-position of this compound is a versatile functional handle for a variety of chemical transformations, including functionalization and participation in cyclization reactions.

The primary amino group can be readily acylated or alkylated to introduce a range of substituents.

Acylation of the amino group can be achieved using acylating agents such as acid chlorides or anhydrides. For example, treatment with acetic anhydride (B1165640) in the presence of a base or an acid catalyst results in the formation of 2-acetamido-5-bromonicotinonitrile. researchgate.netias.ac.inresearchgate.net This transformation is often used as a protecting group strategy to moderate the reactivity of the amino group during subsequent reactions.

Alkylation of the amino group can be carried out using alkyl halides in the presence of a base. monash.edu For instance, reaction with methyl iodide and a suitable base like sodium hydride would yield 2-(methylamino)-5-bromonicotinonitrile and potentially 2-(dimethylamino)-5-bromonicotinonitrile. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents. nih.govresearchgate.net

| Reaction Type | Reagent | Product |

| Acylation | Acetic Anhydride | 2-Acetamido-5-bromonicotinonitrile |

| Alkylation | Methyl Iodide | 2-(Methylamino)-5-bromonicotinonitrile |

The juxtaposition of the amino and cyano groups in this compound provides a scaffold for the construction of fused heterocyclic rings. These cyclization reactions are of significant interest in medicinal chemistry for the synthesis of novel pharmacophores.

One common strategy involves the reaction with reagents that can interact with both the amino and cyano functionalities. For example, reaction with ethyl cyanoacetate in the presence of a base can lead to the formation of a pyridopyrimidine ring system. The initial reaction likely involves the attack of the amino group on one of the carbonyl carbons of ethyl cyanoacetate, followed by an intramolecular cyclization involving the nitrile group. researchgate.nete3s-conferences.orgchemprob.orgwikipedia.orgnih.gov

Another example is the reaction with carbon disulfide . In the presence of a base, the amino group can react with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which can then undergo intramolecular cyclization with the nitrile group to form a thieno[2,3-b]pyridine (B153569) derivative. researchgate.netnih.govresearchgate.net These fused heterocyclic systems are often of interest for their biological activities.

Reactions Involving the Nitrile Group

The nitrile group in this compound is a key functional group that participates in several important chemical transformations, including hydrolysis, reduction, and acting as an electrophilic center for nucleophilic attack.

Hydrolysis and Reduction Reactions

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. google.com This transformation can be catalyzed by either acid or base. google.com Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to yield a carboxylic acid and an ammonium (B1175870) salt. nih.gov In alkaline hydrolysis, heating the nitrile with a base like sodium hydroxide (B78521) solution produces a carboxylate salt and ammonia (B1221849) gas. nih.gov While this is a general reaction for nitriles, specific studies detailing the hydrolysis of this compound are not extensively documented in the provided research.

Conversely, the reduction of the nitrile group offers a pathway to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this conversion, which involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. orgsyn.orgsigmaaldrich.com A specific application of this reaction has been demonstrated in the synthesis of novel therapeutic analogues, where this compound was reduced using a borane–tetrahydrofuran complex (BH₃-THF). This reaction transformed the nitrile group into an aminomethyl group, furnishing a diamino compound essential for subsequent cyclization steps. ijssst.info

Nitrile as an Electrophilic Center

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. This characteristic allows it to be attacked by various nucleophiles. google.com Protonation of the nitrile nitrogen under acidic conditions can further increase this electrophilicity, enabling reactions with even weak nucleophiles like water. google.comorgsyn.org

A significant class of nucleophiles that react with nitriles are Grignard reagents. sigmaaldrich.com The addition of a Grignard reagent to a nitrile results in the formation of an intermediate imine anion, which upon hydrolysis yields a ketone. sigmaaldrich.com This reaction provides a valuable method for carbon-carbon bond formation, transforming the nitrile group into a carbonyl functional group. This general reactivity suggests that this compound could react with various Grignard reagents to produce a range of 2-amino-5-bromo-3-acylpyridine derivatives.

Synthesis of Novel Derivatives and Analogues

The this compound framework serves as a starting point for the creation of more complex molecules with potential applications in medicinal chemistry.

Development of Pyridinol-Fused Ring Analogues

In the rational design of novel acetaminophen (B1664979) analogues, this compound has been utilized as a key starting material for the synthesis of pyridinol-fused ring structures. ijssst.info The objective of this research was to create compounds that avoid the formation of toxic metabolites associated with acetaminophen. ijssst.info The synthetic route involved the reduction of the nitrile group with a borane-tetrahydrofuran (B86392) complex, followed by an acidic deprotection step to yield the corresponding diamine. This intermediate was then treated with 1,1'-carbonyldiimidazole (B1668759) (CDI) to induce the formation of a cyclic urea, resulting in a pyridinol-fused ring system. ijssst.info

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Borane–tetrahydrofuran complex (BH₃-THF) | (2-amino-5-bromopyridin-3-yl)methanamine derivative | Reduction of the nitrile group to a primary amine. ijssst.info |

| 2 | (2-amino-5-bromopyridin-3-yl)methanamine derivative | 1,1′-carbonyldiimidazole (CDI) | Pyridinol-fused cyclic urea | Cyclization to form the fused ring system. ijssst.info |

Preparation of 2-Amino-5-bromo-3-iodopyridine

2-Amino-5-bromo-3-iodopyridine is an important pharmaceutical intermediate. ijssst.info Its synthesis is typically achieved not from this compound, but from the related compound 2-amino-5-bromopyridine (B118841) through electrophilic iodination. A common method involves treating 2-amino-5-bromopyridine with a mixture of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in the presence of sulfuric acid. google.com This process allows for the regioselective introduction of an iodine atom at the C-3 position of the pyridine ring.

| Starting Material | Iodinating Agents | Solvent/Acid | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromopyridine | Potassium iodate (KIO₃), Potassium iodide (KI) | 2M Sulfuric Acid | 90-95% | google.com |

| 2-Amino-5-bromopyridine | Iodine | Not specified | 73.7% (Iodization step) | ijssst.info |

Derivatives with Modified Substitution Patterns (e.g., methyl, difluoromethyl)

The core structure of this compound can be further modified by introducing different substituents onto the pyridine ring. The existence of compounds such as 2-Amino-5-bromo-4-methylnicotinonitrile demonstrates that methylation of the pyridine ring is a viable synthetic strategy. While specific synthetic protocols starting from this compound are not detailed in the provided sources, the availability of such compounds suggests that methods for their preparation have been developed. These modifications can significantly alter the chemical and biological properties of the parent molecule. The introduction of fluorinated groups, like the difluoromethyl group, is also a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity, though specific examples derived directly from this compound were not found in the search results.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Amino-5-bromonicotinonitrile, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern on the pyridine (B92270) ring.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the amino group. The two protons on the pyridine ring, H-4 and H-6, appear as distinct doublets in the aromatic region due to their coupling to each other. The amino (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides further validation, showing six distinct carbon signals. The signals for the five carbons of the pyridine ring and the unique signal for the nitrile (C≡N) carbon are all observed at characteristic chemical shifts. The carbon attached to the bromine (C-5) is influenced by the halogen's electronegativity and isotopic properties, while the carbon bearing the amino group (C-2) is also shifted accordingly.

Table 1: Representative NMR Data for this compound

| Technique | Signal | Approximate Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H NMR | H-4 | ~8.2 | Doublet |

| H-6 | ~8.6 | Doublet | |

| -NH₂ | Variable (e.g., ~6.5-7.5) | Broad Singlet | |

| ¹³C NMR | C-2 (C-NH₂) | ~160 | |

| C-3 (C-CN) | ~95 | ||

| C-4 | ~145 | ||

| C-5 (C-Br) | ~110 | ||

| C-6 | ~152 | ||

| C≡N | ~117 |

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques offer definitive proof of atomic connectivity and spatial relationships. wikipedia.org For a molecule like this compound, these methods resolve any potential ambiguities in signal assignment. pressbooks.pub

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu A COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-6 protons, confirming their adjacent relationship on the pyridine ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons they are attached to. wikipedia.orgsdsu.edu This technique would definitively link the H-4 signal to the C-4 carbon signal and the H-6 signal to the C-6 carbon signal, solidifying their assignments. pressbooks.pub

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net The calculated exact mass of this compound (C₆H₄BrN₃) is 196.9643 Da. sigmaaldrich.com An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm).

A key confirmatory feature in the mass spectrum is the distinctive isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da, which is a clear indicator of a monobrominated compound.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄BrN₃ |

| Calculated Exact Mass | 196.9643 Da |

| Expected [M+H]⁺ (⁷⁹Br) | 197.9721 m/z |

| Expected [M+H]⁺ (⁸¹Br) | 199.9701 m/z |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its primary functional groups.

N-H Stretching : The primary amine (-NH₂) group typically exhibits two distinct stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two bands is a hallmark of a primary amine. researchgate.net

C≡N Stretching : The nitrile functional group (C≡N) gives rise to a sharp, intense absorption band in the range of 2220-2260 cm⁻¹. This peak is highly characteristic and a reliable indicator of the nitrile moiety.

Aromatic C=C and C=N Stretching : The pyridine ring structure is confirmed by a series of absorption bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N double bonds within the aromatic system.

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Two sharp to medium bands |

| C≡N Stretch | 2220 - 2260 | Sharp, strong band |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's stability, reactivity, and material properties.

As of the latest available research, a complete single-crystal X-ray diffraction study for this compound has not been published in publicly accessible literature. While crystallographic data exists for structurally related compounds, such as metal complexes of 2-amino-5-bromopyridine (B118841) researchgate.netresearchgate.netrsc.org and other aminopyridine derivatives like 2-amino-3,5-dibromopyridine (B40352) bas.bg, this information cannot be directly extrapolated to definitively describe the crystal structure of this compound.

For instance, a study on 2-amino-3,5-dibromopyridine revealed that it crystallizes with four molecules in the unit cell, forming dimers through N-H···N hydrogen bonds. bas.bg However, the presence of a nitrile group in place of a bromine atom at the 3-position in this compound would significantly alter the electronic and steric environment, leading to a different crystal packing and intermolecular interaction profile.

A theoretical or future experimental determination of the crystal structure of this compound would be expected to provide the following key parameters, which are currently unavailable:

| Crystallographic Parameter | Expected Data (Currently Unavailable) |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| Unit Cell Dimensions (Å, °) | a = ?, b = ?, c = ? |

| α = ?, β = ?, γ = ? | |

| Volume (ų) | ? |

| Molecules per unit cell (Z) | ? |

| Calculated Density (g/cm³) | ? |

Without experimental data, any discussion of specific bond lengths, angles, or intermolecular hydrogen bonding patterns for solid-state this compound remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information on the chromophores present in the molecule and can be influenced by factors such as solvent polarity and pH.

Specific, experimentally derived UV-Vis absorption data for this compound, including details on absorption maxima (λmax), molar absorptivity (ε), and the solvents used for measurement, are not available in the surveyed scientific literature.

However, analysis of related compounds allows for a general estimation of the expected spectral characteristics. The UV-Vis spectrum of 2-amino-3,5-dibromopyridine, a structurally similar molecule, shows a broad absorption band at 255 nm (with a molar absorptivity, ε, of 10160 L·mol⁻¹·cm⁻¹) when measured in acetonitrile (B52724). bas.bg This absorption is attributed to π-π* electronic transitions within the pyridine aromatic system. bas.bg It is anticipated that this compound would exhibit a similar absorption profile, likely in the 250-300 nm range, arising from the π-conjugated system of the brominated aminopyridine ring. The exact position and intensity of the absorption maximum would be modulated by the electronic effects of the cyano group at the 3-position.

A comprehensive UV-Vis spectroscopic analysis would involve recording the spectrum in various solvents of differing polarity to observe any solvatochromic shifts, which could provide insight into the nature of the electronic transitions and the ground and excited state dipole moments.

| Spectroscopic Parameter | Expected Data (Currently Unavailable) |

| λmax (nm) | ? |

| Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | ? |

| Solvent | ? |

| Electronic Transition Type | e.g., π → π, n → π |

Until dedicated experimental studies are conducted and published, a detailed and precise description of the UV-Vis spectroscopic properties of this compound cannot be provided.

Computational Chemistry and Theoretical Studies of 2 Amino 5 Bromonicotinonitrile

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties.

A full geometry optimization and electronic structure analysis of 2-Amino-5-bromonicotinonitrile using DFT would be the first step in its computational characterization. This would yield the most stable three-dimensional arrangement of its atoms and provide fundamental electronic data. At present, no such specific studies are available.

Mapping the electron density, calculated through DFT, would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron concentration. This information is crucial for understanding the molecule's chemical bonds and potential reactive sites. This analysis has not been published for this compound.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and its tendency to undergo chemical reactions. Without specific DFT studies, a HOMO-LUMO analysis for this compound cannot be presented.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, indicating electrophilic and nucleophilic regions. This is invaluable for predicting how the molecule will interact with other chemical species. No published MEP analysis for this compound could be located.

Molecular Mechanics (MM) and Semi-Empirical Methods

Molecular Mechanics and semi-empirical methods offer faster, albeit less precise, computational alternatives to ab initio methods like DFT. They are useful for studying large systems or for preliminary conformational analysis. There is no indication in the available literature of these methods being applied to study this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are predictive models that correlate the structural or property descriptors of compounds with their biological activities or physicochemical properties, respectively. The development of such models requires a dataset of related compounds with known activities or properties. As a foundational step, the theoretical descriptors for this compound would need to be calculated. Currently, no QSAR or QSPR studies featuring this specific compound are available in the public domain.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of a molecule are fundamentally governed by its electronic structure. Computational methods, particularly DFT, allow for the calculation of various molecular properties that help in predicting these aspects. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

In a study on the related compound 2-Amino-3-bromo-5-nitropyridine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine these electronic properties. nih.govresearchgate.net The HOMO-LUMO energy gap for this molecule was calculated, providing insights into its stability and reactivity. nih.govresearchgate.net Furthermore, global reactivity descriptors such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S) were derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. nih.govresearchgate.net For example, a low softness value and a high electrophilicity index can be indicative of its biological activity. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the delocalization of electron density and the nature of intramolecular interactions, which in turn influence reactivity and selectivity. nih.govresearchgate.net For 2-Amino-3-bromo-5-nitropyridine, NBO analysis has been used to study the stability and charge delocalization within the molecule. nih.govresearchgate.net

While these findings are for a nitro-substituted analogue, they provide a strong basis for predicting the reactivity of this compound. The presence of the electron-withdrawing nitrile group in place of the nitro group would similarly influence the electronic distribution and reactivity of the pyridine (B92270) ring.

| Parameter | Value (for 2-Amino-3-bromo-5-nitropyridine) | Significance |

| HOMO-LUMO Energy Gap (ΔE) | Not explicitly stated in the provided text, but calculable from HOMO and LUMO energies. | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | Calculated value | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | Calculated value | Related to the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | Calculated value | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.239 | Measures the capacity of an atom or group of atoms to accept electrons. nih.govresearchgate.net |

| Electrophilicity Index | 5.905 | Describes the biological activity. nih.govresearchgate.net |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.

Although specific molecular docking studies on this compound are not readily found in the literature, studies on analogous compounds provide valuable insights into its potential as a ligand. For example, a study on ethyl 5-amino-2-bromoisonicotinate involved molecular docking with the COVID-19 main protease (PDB ID: 6LU7). nih.gov This study revealed a moderate binding affinity, suggesting that the aminobromopyridine scaffold can fit into the active sites of proteins and form key interactions. nih.gov

Similarly, docking studies on 2-Amino-3-bromo-5-nitropyridine have been performed to predict its binding orientation, affinity, and activity against specific protein targets. nih.govresearchgate.net In one such study, the compound was docked into the active site of the protein 5FCT, a dihydrofolate synthase inhibitor, showing a minimum binding energy of -5.9 kcal/mol and an intermolecular energy of -6.5 kcal/mol. nih.govresearchgate.net These findings suggest that the aminobromopyridine core is a viable scaffold for interacting with biological macromolecules.

Protein-Ligand Interactions

The interactions between a ligand and a protein are the cornerstone of molecular recognition and biological activity. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In the molecular docking study of ethyl 5-amino-2-bromoisonicotinate with the COVID-19 main protease, specific interactions were analyzed to understand the binding mode. nih.gov The study highlighted the formation of N—H⋯N interactions in the crystal structure, which are indicative of the types of interactions the molecule can form in a protein's active site. nih.gov The analysis of the Hirshfeld surface of this molecule revealed significant contributions from H⋯H, Br⋯H/H⋯Br, O⋯H/H⋯O, C⋯H/H⋯C, and N⋯H/H⋯N contacts, which are all relevant to protein-ligand binding. nih.gov

The study on 2-Amino-3-bromo-5-nitropyridine also scrutinized the protein-ligand interactions to understand its inhibitory potential. nih.govresearchgate.net The binding energy and intermolecular energy values obtained from the docking simulation provide a quantitative measure of the stability of the protein-ligand complex. nih.govresearchgate.net

Given the structural similarities, it is plausible that this compound would engage in similar types of interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design. The aromatic ring itself can form π-π stacking or hydrophobic interactions with the amino acid residues in the protein's binding pocket.

| Interacting Atoms/Groups | Type of Interaction | Significance in Protein Binding |

| Amino group (N-H) | Hydrogen Bond Donor | Forms strong, directional interactions with acceptor atoms (e.g., oxygen, nitrogen) on the protein. |

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Interacts with hydrogen bond donor groups on the protein. |

| Nitrile Group Nitrogen | Hydrogen Bond Acceptor | Can form hydrogen bonds, contributing to binding affinity and specificity. |

| Bromine Atom | Halogen Bonding | Can interact with nucleophilic atoms (e.g., oxygen, sulfur) in the protein, providing additional binding stability. |

| Pyridine Ring | π-π Stacking / Hydrophobic Interactions | Interacts with aromatic or hydrophobic residues in the binding pocket, contributing to overall binding affinity. |

Applications in Medicinal Chemistry and Drug Discovery

2-Amino-5-bromonicotinonitrile as a Versatile Synthetic Building Block

This compound, also known as 2-amino-5-bromopyridine-3-carbonitrile, is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry. chemimpex.comchemnet.com Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with an amino group, a bromo group, and a nitrile group, makes it an exceptionally versatile synthetic building block. The presence of these reactive functional groups in a specific arrangement allows for a wide range of chemical transformations, enabling the construction of complex molecular scaffolds.

The bromine atom at the 5-position is a key feature, serving as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, and alkyl groups, at this position. The amino group at the 2-position and the nitrile group at the 3-position can participate in cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active molecules. The reactivity of the nitrile group also allows for its conversion into other functional groups like amides, carboxylic acids, or tetrazoles, further expanding the synthetic possibilities. The strategic placement of these functional groups provides a platform for the development of novel compounds with diverse pharmacological activities. chemimpex.com

Role as an Intermediate in Pharmaceutical Synthesis

The utility of this compound as a versatile building block directly translates into its crucial role as a key intermediate in the synthesis of a wide range of pharmaceutical agents. chemimpex.comijssst.info Its stable and compatible nature with various reaction conditions makes it a preferred choice for both academic and industrial research in drug discovery and development. chemimpex.com The ability to readily modify the core structure of this compound allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in medicinal chemistry aimed at optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

This compound serves as a valuable intermediate in the synthesis of compounds targeting neurological disorders. chemimpex.comechemi.com The pyridine scaffold is a common feature in many centrally active agents. The development of novel treatments for conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis often involves the modulation of specific enzymes or receptors in the brain. mdpi.commdpi.com The versatility of this compound allows for the creation of libraries of compounds that can be screened for activity against various neurological targets. For instance, derivatives of this compound can be designed to interact with enzymes like acetylcholinesterase or monoamine oxidase, which are implicated in the pathophysiology of several neurodegenerative diseases. mdpi.com

Table 1: Enzymes Implicated in Neurological Disorders

| Enzyme | Associated Disorder(s) | Therapeutic Strategy |

| Acetylcholinesterase | Alzheimer's Disease | Inhibition to increase acetylcholine (B1216132) levels |

| Monoamine Oxidase | Parkinson's Disease, Depression | Inhibition to modulate neurotransmitter levels |

| Beta-secretase | Alzheimer's Disease | Inhibition to reduce amyloid plaque formation |

| Tau Kinases | Alzheimer's Disease | Inhibition to prevent neurofibrillary tangles |

| Cyclooxygenase-2 (COX-2) | Neuroinflammation | Inhibition to reduce inflammation |

This table provides examples of enzymes targeted in neurological drug discovery, a field where derivatives of this compound could be applied. mdpi.com

A significant application of this compound is in the synthesis of tyrosine kinase inhibitors (TKIs) for cancer therapy. ijssst.info Tyrosine kinases are a class of enzymes that play a critical role in cell signaling pathways regulating cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for anticancer drugs. nih.govnih.gov 2-Amino-5-bromo-3-iodopyridine, a related intermediate, plays an irreplaceable role in the synthesis of certain tyrosine kinase inhibitors. ijssst.info The development of both reversible and irreversible TKIs has been a major focus in oncology, with many small-molecule inhibitors targeting the ATP-binding site of the kinase. nih.govresearchgate.net The structural framework provided by this compound is suitable for designing molecules that can fit into the active site of these enzymes and disrupt their function, thereby inhibiting cancer cell growth.

Derivatives of pyridine and fused pyrimidine (B1678525) systems have shown promise as anti-inflammatory and antimicrobial agents. In a study on chromone (B188151) derivatives, compounds with specific substitutions demonstrated significant inhibitory activity against nitric oxide (NO) production, a key mediator in inflammation. nih.gov For example, compound 5-9 in one study showed an optimal inhibitory activity with an EC50 value of 5.33 ± 0.57 μM. nih.gov Similarly, novel synthesized dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] chemimpex.comnih.govbenzothiazole (B30560) derivatives have exhibited notable antimicrobial activity against various bacterial and fungal strains. mdpi.com Certain compounds in these series showed higher activity than the standard drugs cefotaxime (B1668864) and fluconazole. mdpi.com The 2-amino-nicotinonitrile core structure is a key component in the synthesis of such heterocyclic systems, suggesting that derivatives of this compound could be explored for their potential anti-inflammatory and antimicrobial properties.

The 2-aminopyridine-3-carbonitrile scaffold is a privileged structure in the design of anticancer agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. sci-hub.stnih.gov For instance, some novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives have shown higher cytotoxicity against lung, liver, and colon cancer cell lines compared to the standard drug doxorubicin. mdpi.com In one study, compounds 5a and 5d, which are benzothiazole arylidene derivatives, demonstrated good antitumor activity with IC50 values in the low micromolar range. mdpi.com

Table 2: Anticancer Activity of Selected Benzothiazole Arylidine Derivatives

| Compound | Cell Line | IC50 (μmol L⁻¹) |

| 5a | NCI-H460 (Lung) | 3.61 |

| HepG2 (Liver) | 3.14 | |

| HCT-116 (Colon) | 4.20 | |

| 5d | NCI-H460 (Lung) | 3.04 |

| HepG2 (Liver) | 3.20 | |

| HCT-116 (Colon) | 3.38 |

Data from a study on the cytotoxicity of newly synthesized compounds. mdpi.com

Furthermore, heterocyclic compounds derived from amino acid esters bearing a coumarin (B35378) moiety have been evaluated for their antiviral activity, particularly against HIV-1 and Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. scispace.com This highlights the potential for developing antiviral agents from scaffolds accessible from this compound.

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes or interaction with nucleic acids. Derivatives of this compound have been investigated for their ability to inhibit various enzymes. For example, in the context of obesity research, derivatives of amlexanox, which contains a related chromeno[2,3-b]pyridine core, have been synthesized and shown to inhibit the inflammatory kinases TBK1 and IKKε with IC50 values as low as 210 nM. nih.gov The inhibition of these kinases is a potential therapeutic strategy for obesity and related metabolic disorders.

In the realm of anticancer research, naphthoquinone derivatives have been shown to exert their effects through mechanisms such as the inhibition of DNA topoisomerase I/II. nih.gov Given that this compound can be used to construct complex heterocyclic systems, it is plausible that its derivatives could be designed to interact with and inhibit such crucial cellular enzymes or even interact directly with DNA, leading to therapeutic effects.

Drug Candidates for Autoimmune Diseases, Inflammation, and Cardiovascular Diseases

The versatile nature of the this compound core has facilitated its use as a starting material for the synthesis of compounds targeting a range of conditions, including autoimmune disorders, inflammation, and cardiovascular diseases. chemimpex.com Autoimmune diseases are often characterized by chronic inflammation, and there is a significant link between autoimmune conditions and an increased risk of atherosclerotic cardiovascular disease. nih.gov This overlap in disease mechanisms means that compounds with anti-inflammatory properties can have therapeutic potential across these areas.

Derivatives of 2-aminopyridine (B139424), the parent structure of this compound, have been investigated for their anti-inflammatory activities. researchgate.net The development of novel anti-inflammatory drugs is a key strategy for the prevention and treatment of cardiovascular diseases. nih.gov The bromine atom on the this compound molecule is particularly useful for late-stage functionalization through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore and optimize biological activity. nih.gov

While direct clinical candidates for autoimmune and cardiovascular diseases explicitly derived from this compound are not extensively detailed in publicly available literature, the foundational role of this and similar bromo-substituted heterocyclic compounds in generating libraries of molecules for screening against relevant biological targets is a well-established strategy in drug discovery. chemimpex.comnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

A notable example of SAR studies on related structures involves the development of inhibitors for TANK-binding kinase 1 (TBK1) and IKKε, which are inflammatory kinases implicated in obesity. nih.gov In this research, analogues were synthesized to explore the SAR around a core scaffold. A key strategy involved the late-stage introduction of substituents on the A-ring using palladium-catalyzed cross-coupling reactions on bromo precursors, a technique directly applicable to this compound. nih.gov This approach led to the discovery of analogues with IC50 values as low as 210 nM and identified substituents that could enhance selectivity for either kinase. nih.gov For instance, an analogue with a cyclohexyl modification demonstrated significant efficacy in cell-based assays and in vivo models of obesity. nih.gov

The following table summarizes key findings from SAR studies on related kinase inhibitors, illustrating the impact of different substituents on activity.

| Core Scaffold Modification | Observed Activity/Potency | Reference |

| Introduction of R7 and R8 A-ring substituents via cross-coupling | Analogues with IC50 values as low as 210 nM | nih.gov |

| R7 cyclohexyl modification | Robust IL-6 production in 3T3-L1 cells and in vivo efficacy | nih.gov |

These studies underscore the importance of systematic modifications to the core structure to elucidate SAR and guide the design of more potent and selective drug candidates.

Metabolic Stability and Toxicity Studies of Analogues

The metabolic stability and toxicity profile of a drug candidate are critical determinants of its potential for clinical success. While specific data on analogues of this compound is limited, general principles from related compounds can provide insights.

For instance, studies on 2,7-diaminofluorene (B165470) and 2,7-diaminocarbazole derivatives, which can be part of larger drug molecules, have highlighted potential mutagenicity issues with the core structures. nih.gov However, SAR studies revealed that appropriate alkyl substitution at specific positions could mitigate this risk without compromising the desired biological activity. nih.gov This demonstrates the importance of evaluating the metabolic fate and potential toxicity of core chemical motifs.

In the context of other heterocyclic compounds, such as analogues of Nitazoxanide, modifications to different parts of the molecule (the "head" and "tail" regions) have been explored to enhance antibacterial properties. nih.gov While most modifications in one study were inactive, a few head group surrogates for the 2-amino-5-nitrothiazole (B118965) ring were found to be active, with some analogues showing improved activity over the parent compound. nih.gov This highlights that even small changes to the core structure can significantly impact biological activity and, by extension, metabolic stability and toxicity.

Toxicity studies on related compounds, such as 2-amino-5-nitrophenol, have been conducted to assess their carcinogenic potential. nih.gov These studies provide valuable data on the potential hazards associated with specific chemical substructures and inform the design of safer drug candidates.

The table below provides a general overview of the types of data generated in metabolic and toxicity studies of related compounds.

| Compound/Analogue Class | Study Type | Key Findings | Reference |

| 2,7-diaminofluorene/carbazole derivatives | Ames test (mutagenicity) | Core structures can be mutagenic, but proper alkyl substitution can eliminate this issue. | nih.gov |

| Nitazoxanide analogues | In vitro growth inhibition assays | Modifications to the core structure can significantly alter antibacterial activity. | nih.gov |

| 2-Amino-5-nitrophenol | 2-year gavage studies (carcinogenicity) | Some evidence of carcinogenic activity in male rats at high doses. | nih.gov |

Applications in Agrochemical Research and Development

Intermediate for Effective and Environmentally Friendly Pesticides and Herbicides

The chemical architecture of 2-amino-5-bromonicotinonitrile makes it a valuable precursor in the synthesis of advanced pesticides and herbicides. The presence of reactive sites—the amino group and the bromine atom—allows for straightforward chemical modifications, enabling the creation of a diverse range of derivatives. Research into related compounds, such as 2-amino-5-bromo-3-iodopyridine, has highlighted the importance of such structures as intermediates for farm chemicals. researchgate.net The synthesis pathways for similar molecules, like 2-amino-3-bromo-5-chloropyridine, are well-established, providing a basis for the industrial-scale production of new active ingredients derived from this scaffold.

The strategic inclusion of the bromo and cyano groups on the pyridine (B92270) ring can influence the biological activity and selectivity of the final product. The aim is to develop pesticides that are highly effective against target pests while minimizing harm to non-target organisms and the environment. The design of novel agrochemicals often starts from such bioactive natural or synthetic scaffolds.

Development of Crop Protection Formulations

Beyond its role as a synthetic intermediate, the broader class of aminopyridine derivatives has demonstrated direct biological activity relevant to crop protection. Studies on 2-amino-5-substituted pyridine derivatives have shown notable fungicidal and bactericidal properties against phytopathogenic organisms. This intrinsic activity suggests that compounds derived from the this compound scaffold could be developed as active ingredients in formulations designed to protect crops from various diseases.

The development of such formulations is a critical aspect of bringing a new crop protection agent to market. The physical and chemical properties of the active ingredient, derived from intermediates like this compound, will dictate the type of formulation, be it a wettable powder, emulsifiable concentrate, or another delivery system. The ultimate goal is to create a stable and effective product that ensures the active ingredient reaches the target pathogen or pest. Research into the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, a related class of compounds, underscores the extensive efforts to create derivatives with diverse biological activities for this purpose. rsc.org

Lead Compound for Novel Modes of Action

The constant evolution of resistance to existing pesticides in target populations necessitates a continuous search for agrochemicals with novel modes of action. A lead compound is a chemical structure that has shown a desired biological activity and serves as the starting point for chemical modifications to develop a new drug or pesticide. The 2-aminopyridine (B139424) scaffold is being actively explored in the design of new bioactive molecules. mdpi.comresearchgate.net

The unique electronic and structural features of this compound position it as a potential lead compound. By systematically modifying its structure, researchers can generate libraries of new compounds to screen for novel insecticidal, herbicidal, or fungicidal activities. For instance, the design of novel insecticides sometimes involves the integration of different bioactive motifs to create hybrid molecules with enhanced potency or a new mode of action. nih.gov The pursuit of neuropeptide-based insecticides is one such area where novel chemical scaffolds are crucial for mimicking natural ligands and disrupting physiological processes in insects. nih.gov While direct evidence linking this compound to a specific novel mode of action is an area of ongoing research, its chemical tractability makes it a promising candidate for such exploratory studies aimed at discovering the next generation of crop protection agents.

Applications in Material Science

Development of Polymers with Enhanced Properties

Research has identified 2-Amino-5-bromonicotinonitrile as a compound for exploration in the development of new materials, particularly in the creation of polymers with enhanced properties for industrial applications. chemimpex.com The incorporation of this trifunctional monomer into a polymer backbone can impart specific characteristics. The pyridine (B92270) ring, a nitrogen-containing heterocycle, can enhance thermal stability and alter the solubility of the resulting polymer. The polar nitrile (C≡N) and amino (-NH2) groups can increase intermolecular forces, such as hydrogen bonding, potentially leading to polymers with improved mechanical strength and higher glass transition temperatures.

Furthermore, the bromine atom and the cyano group are electron-withdrawing, which can influence the electronic properties of the polymer, a desirable trait for applications in electronics and optics. While specific, named polymers derived directly from this compound are not extensively detailed in publicly available literature, the compound's utility is recognized as a building block for such advanced materials. chemimpex.com

Precursor for Functionalized Polymers and Advanced Materials

This compound is considered a valuable precursor and intermediate for synthesizing more complex molecules and functionalized polymers. chemimpex.com Its structure offers several pathways for chemical modification:

The Amino Group: The primary amine group can undergo various reactions, including acylation, alkylation, and diazotization. It can also be a key component in polymerization reactions, such as the formation of polyamides or polyimines, which are known for their high performance and thermal resistance.

The Bromo Group: The bromine atom is an excellent leaving group in nucleophilic substitution reactions and a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the attachment of a wide variety of other functional groups or the integration of the pyridine ring into larger conjugated systems, which is a common strategy for creating materials for organic electronics. The synthesis of related compounds like 2-amino-5-bromopyridine (B118841) derivatives often leverages the bromo group for creating complex polycyclic structures. sigmaaldrich.com

The Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations can alter the polymer's properties, such as solubility and reactivity, or provide sites for further functionalization.

This versatility allows chemists to use this compound as a starting point to design and build a wide array of polymers and advanced materials with precisely controlled structures and functions. chemimpex.com

Exploration in Functional Materials

The exploration of this compound extends to the realm of functional materials, where the intrinsic properties of the molecule itself are harnessed. By analogy with other 2-aminonicotinonitrile derivatives, it holds potential in several areas. For instance, studies on 2-amino-4,6-diphenylnicotinonitriles have demonstrated their utility as fluorescent sensors for monitoring photopolymerization processes and as co-initiators in cationic photopolymerization. mdpi.com

The combination of the electron-donating amino group and the electron-withdrawing nitrile group on the pyridine ring in this compound suggests the possibility of interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with fluorescence that is sensitive to the local environment. This could make materials incorporating this moiety useful as sensors or probes. The presence of the heavy bromine atom could also influence photophysical pathways, potentially promoting intersystem crossing, a property relevant in applications like phosphorescence or photodynamic therapy.

Applications in Biochemical Research

Understanding Enzyme Interactions

The chemical architecture of 2-Amino-5-bromonicotinonitrile, featuring an amino group, a bromo substituent, and a nitrile moiety on a pyridine (B92270) ring, provides a versatile platform for designing molecules that can interact with enzyme active sites. The strategic placement of these functional groups allows for targeted modifications to create derivatives with high affinity and specificity for various enzymes, particularly kinases.

Researchers utilize this compound as a core structure to synthesize libraries of potential enzyme inhibitors. The amino group can be readily acylated or alkylated, while the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl substituents. nih.gov These modifications are crucial for exploring the chemical space around an enzyme's binding pocket to optimize inhibitor potency and selectivity.

For instance, derivatives of this compound have been instrumental in the development of inhibitors for inflammatory kinases such as TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). nih.gov By systematically modifying the scaffold, researchers have been able to synthesize analogues with IC50 values in the nanomolar range, demonstrating the power of this starting material in generating potent enzyme inhibitors. nih.gov The resulting structure-activity relationship (SAR) data from these studies provide deep insights into the molecular interactions governing enzyme inhibition.

Table 1: Examples of Kinase Inhibitor Scaffolds Derived from Aminopyridine Precursors

| Kinase Target | Precursor Scaffold | Resulting Inhibitor Class | Reference |

| TBK1/IKKε | Substituted 2-aminopyridine (B139424) | Chromeno[2,3-b]pyridine derivatives | nih.gov |

| PERK | 2-amino-5-aryl-pyridine | 2-amino-3-amido-5-aryl-pyridines | nih.gov |

| JAK2 | 2-amino-5-methylpyridine | Substituted nitropyridine derivatives | nih.gov |

This table illustrates how aminopyridine structures, for which this compound is a key example, serve as foundational elements in the synthesis of various kinase inhibitors.

Investigation of Metabolic Pathways

The study of metabolic pathways often relies on the use of small molecules that can modulate the activity of specific enzymes within a pathway. While this compound itself is not reported to directly perturb metabolic routes, its role as a precursor to enzyme inhibitors is critical in this area of research. By inhibiting a specific enzyme, the metabolic consequences can be observed, helping to elucidate the function of that enzyme and its role within the broader metabolic network.